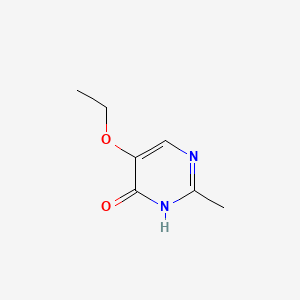

5-Ethoxy-2-methylpyrimidin-4(3h)-one

Description

5-Ethoxy-2-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-ethoxy-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-6-4-8-5(2)9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

OKCKJLZNSOTYOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and urea.

Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms the pyrimidine ring.

Ethoxylation: The resulting intermediate is then ethoxylated using ethanol and an acid catalyst to introduce the ethoxy group at the 5-position.

Methylation: Finally, the compound is methylated using methyl iodide and a base to introduce the methyl group at the 2-position.

Industrial Production Methods

Industrial production of 5-Ethoxy-2-methylpyrimidin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methylpyrimidin-4(3H)-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethoxy or methyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may reduce the pyrimidine ring or the substituent groups.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl positions. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, thiols, polar solvents, and elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

5-Ethoxy-2-methylpyrimidin-4(3H)-one: has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

5-Ethoxy-2-methylpyrimidin-4(3H)-one: can be compared with other pyrimidine derivatives:

2-Methylpyrimidin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

5-Ethoxypyrimidin-4(3H)-one:

5-Ethoxy-2-methylpyrimidine: Lacks the keto group at the 4-position, influencing its chemical stability and reactivity.

The presence of both ethoxy and methyl groups in 5-Ethoxy-2-methylpyrimidin-4(3H)-one makes it unique and potentially more versatile in various applications.

Biological Activity

5-Ethoxy-2-methylpyrimidin-4(3H)-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Ethoxy-2-methylpyrimidin-4(3H)-one is characterized by its pyrimidine ring, which contributes to its biological activity. The ethoxy and methyl substituents enhance its solubility and reactivity. The compound's molecular formula is , and it exhibits a molecular weight of approximately 150.18 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-Ethoxy-2-methylpyrimidin-4(3H)-one exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

2. Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-Ethoxy-2-methylpyrimidin-4(3H)-one has been explored to understand how modifications to its chemical structure influence its biological activity. Key findings include:

- Substituent Effects : Variations in the ethoxy and methyl groups can significantly alter the compound's potency against specific microbial targets.

- Binding Affinity : The compound's ability to bind to target enzymes has been assessed, revealing a correlation between structural modifications and increased binding affinity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, 5-Ethoxy-2-methylpyrimidin-4(3H)-one was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Mechanism of Action

Another investigation focused on the mechanism of action of this compound against bacterial pathogens. It was found that 5-Ethoxy-2-methylpyrimidin-4(3H)-one disrupts bacterial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through morphological studies using electron microscopy .

Data Table: Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.